3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methoxymethyl chloride, thiophene-2-carboxylic acid, and trifluoromethyl pyrazole. The reactions may involve:
Condensation reactions: To form the pyrazole ring.
Cyclization reactions: To form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: To introduce the chlorophenyl, methoxymethyl, and thiophen-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it may be investigated as a potential drug candidate for treating various diseases. Its unique structure may allow it to interact with specific biological targets.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Other compounds in this class may have different substituents but share the same core structure.
Trifluoromethylated compounds: Compounds with a trifluoromethyl group may have similar chemical properties.
Thiophene-containing compounds: Compounds with a thiophene ring may exhibit similar biological activities.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13ClF3N3OS |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(methoxymethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H13ClF3N3OS/c1-27-10-14-17(11-4-6-12(20)7-5-11)18-24-13(15-3-2-8-28-15)9-16(19(21,22)23)26(18)25-14/h2-9H,10H2,1H3 |
InChI Key |
BZERHFUDNSRLSU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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